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Compound of Interest

Compound Name: Ethyl 2-(4-nitrophenoxy)acetate

Cat. No.: B098395

Application Note & Protocol

Topic: High-Yield Synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-Nitrophenol via
Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-
nitrophenoxy)acetate, a valuable intermediate in organic and medicinal chemistry. The
protocol is based on the Williamson ether synthesis, a robust and widely applicable method for
forming ethers.[1] Here, the sodium or potassium salt of p-nitrophenol undergoes a bimolecular
nucleophilic substitution (SN2) reaction with an ethyl haloacetate.[2] We detail the underlying
reaction mechanism, provide a step-by-step experimental protocol with self-validating
checkpoints, and outline critical safety, handling, and purification procedures. This guide is
designed to enable researchers to reliably produce high-purity Ethyl 2-(4-
nitrophenoxy)acetate for downstream applications.

Scientific Foundation: The Reaction Mechanism

The synthesis of Ethyl 2-(4-nitrophenoxy)acetate from p-nitrophenol and ethyl chloroacetate
is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via an SN2
mechanism, which involves two key steps:
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» Deprotonation: The acidic phenolic proton of p-nitrophenol is abstracted by a moderately
strong base, such as potassium carbonate (K2COs3), to form the 4-nitrophenoxide ion. This
ion is a potent nucleophile, stabilized by resonance involving the nitro group.

» Nucleophilic Attack: The generated 4-nitrophenoxide ion acts as the nucleophile, attacking
the electrophilic a-carbon of ethyl chloroacetate. This attack occurs from the backside
relative to the leaving group (chloride), leading to the displacement of the chloride ion and
the formation of the desired ether linkage in a single, concerted step.[1]

The choice of an aprotic polar solvent like acetone or dimethylformamide (DMF) is crucial as it
solvates the cation (K*) while leaving the phenoxide nucleophile relatively free, thereby
accelerating the rate of the SN2 reaction.[4]
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Caption: Reaction scheme for Williamson ether synthesis.

Experimental Protocol

This protocol is designed for the synthesis of Ethyl 2-(4-nitrophenoxy)acetate on a laboratory
scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
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Reagent Formula MW ( g/mol ) CAS No. Notes
p-Nitrophenol CeHsNOs3 139.11 100-02-7 Toxic, irritant.
Toxic,
Ethyl
C4H7CIO2 122.55 105-39-5 lachrymator,
Chloroacetate
flammable.[5]
Potassium Anhydrous, finely
K2COs 138.21 584-08-7
Carbonate powdered.
] ) Optional catalyst.
Potassium lodide  Ki 166.00 7681-11-0 ]
Anhydrous,
Acetone Cs3HeO 58.08 67-64-1
reagent grade.
For
Ethanol C2HsOH 46.07 64-17-5 o
recrystallization.
Ethyl Acetate CaHsO2 88.11 141-78-6 For extraction.
Deionized Water H20 18.02 7732-18-5 -

Equipment

e Round-bottom flask (250 mL)

o Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle with temperature control

e Separatory funnel (500 mL)

e Bichner funnel and filter flask

 Rotary evaporator

o Beakers, graduated cylinders, and standard laboratory glassware
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Thin Layer Chromatography (TLC) plates (silica gel)

Safety & Handling

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
splash goggles.

p-Nitrophenol: Highly toxic and an irritant. Avoid inhalation of dust and skin contact.

Ethyl Chloroacetate: This compound is toxic, a lachrymator (causes tearing), and flammable.
[7] Handle exclusively in a fume hood.[8] Keep away from ignition sources.[9]

Waste Disposal: Dispose of all chemical waste according to institutional and local
regulations. Organic solvents and halogenated waste should be collected in separate,
labeled containers.

Step-by-Step Synthesis Procedure

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-
nitrophenol (10.0 g, 71.9 mmol) and anhydrous potassium carbonate (14.9 g, 107.8 mmol,
1.5 equiv.).

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. If desired, add a catalytic
amount of potassium iodide (e.g., 100 mg).[6]

Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (8.8 g, 7.7
mL, 71.9 mmol, 1.0 equiv.) dropwise to the flask at room temperature.

Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux
(approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux with vigorous
stirring.

Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 4:1
Hexane:Ethyl Acetate eluent). Spot the starting material (p-nitrophenol) and the reaction
mixture. The reaction is complete when the p-nitrophenol spot has disappeared (typically 6-8
hours).[6]

Work-up and Isolation:
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o Once the reaction is complete, allow the mixture to cool to room temperature.

o Filter the solid inorganic salts (K2COs, KCI) using a Buchner funnel and wash the solid
cake with a small amount of acetone.

o Combine the filtrates and remove the acetone under reduced pressure using a rotary
evaporator.

o Dissolve the resulting crude residue in 100 mL of ethyl acetate. Transfer the solution to a
separatory funnel.

o Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove any
unreacted p-nitrophenol), 50 mL of water, and finally 50 mL of brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and evaporate the
solvent to yield the crude product.

o Purification:

o Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of
hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to
maximize crystal formation.

o Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,
and dry under vacuum.

e Characterization:

o Determine the melting point of the dried solid. The expected melting point is in the range of
61-64°C.[10]

o Obtain spectroscopic data (*H NMR, 3C NMR, IR) to confirm the structure and purity of
Ethyl 2-(4-nitrophenoxy)acetate.

Data Summary
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Parameter

Value

Notes

p-Nitrophenol

10.0 g (71.9 mmol)

1.0 equivalent

Ethyl Chloroacetate

8.8 g (71.9 mmol)

1.0 equivalent

Potassium Carbonate

14.9 g (107.8 mmol)

1.5 equivalents

Solvent (Acetone) 100 mL -

Reaction Temperature ~56°C Reflux
Reaction Time 6-8 hours Monitor by TLC
Product Formula C10H11NOs [11]

Product MW 225.20 g/mol [11]

Expected Yield

13-15 g (80-92%)

Varies with purification

efficiency

Appearance

Pale yellow solid

[6]

Melting Point

61-64°C

[10]

Experimental Workflow Visualization
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Caption: Step-by-step experimental workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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